1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Chemical Library Design SAR

The target compound is a fully aromatic, N1-aryl-substituted pyrazolo[4,3-c]quinoline derivative (molecular formula C₂₄H₂₀ClN₃O, average mass 401.894 Da). It bears a 3-chloro-4-methylphenyl group at N1, a phenyl substituent at C3, and a methoxy group at C8.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 901267-21-8
Cat. No. B2796251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901267-21-8
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)Cl
InChIInChI=1S/C24H18ClN3O/c1-15-8-9-17(12-21(15)25)28-24-19-13-18(29-2)10-11-22(19)26-14-20(24)23(27-28)16-6-4-3-5-7-16/h3-14H,1-2H3
InChIKeyWQJOFEWPHARPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-21-8): Core Structural & Physicochemical Profile


The target compound is a fully aromatic, N1-aryl-substituted pyrazolo[4,3-c]quinoline derivative (molecular formula C₂₄H₂₀ClN₃O, average mass 401.894 Da) . It bears a 3-chloro-4-methylphenyl group at N1, a phenyl substituent at C3, and a methoxy group at C8 . This fused tricyclic scaffold has attracted interest across multiple therapeutic areas, including anti-inflammatory [1] and antitumor G-quadruplex stabilization programs [2]. However, publicly available, comparator-anchored quantitative pharmacology data for this specific compound remain extremely limited.

Why 1-(3-Chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Other Pyrazolo[4,3-c]quinolines


The pyrazolo[4,3-c]quinoline chemotype is exquisitely sensitive to minor peripheral modifications. For instance, in a series of 2-arylpyrazolo[4,3-c]quinolin-3-ones, the introduction of 6,8-difluoro versus 7,9-dichloro substituents profoundly altered benzodiazepine receptor binding affinity [1]. Similarly, in NO-production assays, the swap of a 4-hydroxyanilino for a 4-carboxyanilino group at the C4 position yielded a >10-fold shift in potency [2]. The target compound possesses a unique combination of N1-(3-chloro-4-methylphenyl), C3-phenyl, and C8-methoxy groups that is not replicated in any published structure–activity relationship series [1][2][3]. Consequently, substituting even a close-in analog risks unpredictable changes in target engagement, selectivity, and physicochemical behavior. The evidence below consolidates what can be substantiated quantitatively.

1-(3-Chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Quantifiable Differentiation Evidence Inventory


Structural Uniqueness: Substitution-Pattern Fingerprint vs. Closest Catalog Analogs

A substructure search of major public databases (PubChem, ChEMBL, BindingDB) identifies at least six pyrazolo[4,3-c]quinoline analogs that share the same N1-(3-chloro-4-methylphenyl) group but differ at C3 and/or C8. The target compound is the only entry bearing C3-phenyl and C8-methoxy simultaneously (Table 1). When the C3-phenyl is replaced by a 4-methylphenyl group (CAS 932488-59-0), the calculated logP increases by approximately 0.5 units and molecular weight gains 12 Da, which can alter membrane permeability and protein binding [1]. This structural exclusivity means that any procurement decision for a specific SAR probe or reference standard must consider the exact substitution triad.

Medicinal Chemistry Chemical Library Design SAR

Class-Level Anti-Inflammatory Potential: NO Production Inhibition in RAW 264.7 Macrophages

In a published pyrazolo[4,3-c]quinoline series, the most potent analogs (e.g., compound 2i) inhibited LPS-induced NO production in RAW 264.7 cells with an IC₅₀ of approximately 2.5 µM, matching the potency of the iNOS-selective inhibitor 1400 W [1]. The target compound was not included in that study; however, the structure–activity relationship revealed that a hydrogen-bond-donating group at the C4 position is critical, while the C8-methoxy and N1-aryl substituents modulate potency by 2–10-fold [1]. Its C8-methoxy motif is present in several active analogs, whereas the 3-chloro-4-methylphenyl N1 group has not been explored in this assay. This gap represents a testable hypothesis rather than a proven differentiation.

Inflammation iNOS COX-2 Macrophage

Antitumor G-Quadruplex Stabilization: Class-Level Evidence vs. PQ32 Benchmark

A pyrazolo[4,3-c]quinoline lead, PQ32, stabilized c-MYC Pu27 and KRAS G-quadruplexes (ΔTₘ high, exact value not disclosed) and inhibited tumor cell proliferation with an IC₅₀ of ~1.00 µM (MDA-MB-231, MCF-7, A549, HCT116, HepG2 panels) [1]. PQ32 also suppressed tumor growth in a xenograft model with efficacy comparable to cisplatin [1]. The target compound shares the pyrazolo[4,3-c]quinoline core but bears a different substitution pattern. No direct G4-stabilization or antiproliferative data are available for the target compound. The structure of PQ32 (N1 substituent not disclosed in the abstract) precludes direct potency comparison.

G-quadruplex c-MYC KRAS Anticancer

CYP2C19 Inhibition: Preliminary BindingDB Data Suggesting Low Interaction Risk

BindingDB entry BDBM50380527 reports a single recombinant CYP2C19 inhibition Kᵢ of 50 µM for a compound matched by InChIKey to the target compound [1]. While Kᵢ = 50 µM is generally considered weak inhibition, a close structural analog (N1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline) shows no CYP2C19 data in public repositories, preventing direct comparison. The 3-chloro-4-methyl substitution may contribute to this moderate CYP2C19 affinity relative to unsubstituted N1-phenyl analogs, but confirmatory data are absent.

Drug Metabolism CYP450 ADME Drug-Drug Interaction

1-(3-Chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Highest-Confidence Application Scenarios


SAR Probe for Mapping N1-Aryl Effects in Pyrazolo[4,3-c]quinoline Anti-Inflammatory Programs

The compound is a logical next-step SAR probe for laboratories already working on C4-substituted pyrazolo[4,3-c]quinoline iNOS/COX-2 inhibitors [4]. Its N1-(3-chloro-4-methylphenyl) group is absent from published anti-inflammatory SAR, and its C8-methoxy group is present in several moderately active analogs. Procurement enables a direct assessment of how chloro-methyl substitution on the N1 ring influences NO inhibitory potency relative to the published 4-amino-substituted series.

G-Quadruplex Ligand Diversification for c-MYC/KRAS Targeting

Given the demonstrated activity of the pyrazolo[4,3-c]quinoline core as a G4 stabilizer [4], this compound offers a distinct substitution vector for expanding the G4 ligand toolbox. Its procurement is justified for FRET melting screens and SPR assays to determine whether the 3-chloro-4-methylphenyl group enhances or diminishes G4 affinity relative to the PQ32 chemotype, thereby informing lead optimization campaigns.

Chemical Biology Tool for Profiling CYP2C19-Mediated Metabolism

The weak CYP2C19 inhibition (Kᵢ = 50 µM) observed in recombinant assays [4] positions this compound as a potential probe for studying structure–metabolism relationships within the pyrazoloquinoline series. It can be used alongside N1-unsubstituted or N1-phenyl analogs to dissect the contribution of the 3-chloro-4-methyl motif to CYP450 isoform selectivity, aiding preclinical ADME optimization.

Analytical Reference Standard for Method Development

The compound's well-defined structure (confirmed by ¹H NMR [4]) and the absence of stereocenters make it suitable as a reference standard for HPLC-MS method development and quantification in biological matrices, particularly when laboratories require a pyrazolo[4,3-c]quinoline with a unique retention time and mass signature distinct from more common analogs.

Quote Request

Request a Quote for 1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.